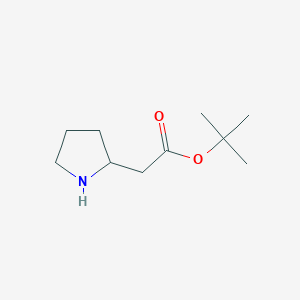

Pyrrolidin-2-YL-acetic acid tert-butyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-pyrrolidin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXGOHFUKJHAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616706 | |

| Record name | tert-Butyl (pyrrolidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754177-25-8 | |

| Record name | tert-Butyl (pyrrolidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Pyrrolidin-2-YL-acetic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidin-2-YL-acetic acid tert-butyl ester, also known as tert-butyl 2-(pyrrolidin-2-yl)acetate, is a versatile heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a chiral pyrrolidine ring and a bulky tert-butyl ester group, makes it a valuable building block for the synthesis of complex bioactive molecules.[1] The pyrrolidine scaffold is a privileged structure in drug discovery, known for its ability to explore three-dimensional chemical space and contribute to the stereochemistry of a molecule, which is crucial for specific biological targeting.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of therapeutics, particularly for neurological disorders.[1][4]

Chemical and Physical Properties

This compound is typically supplied as a yellow to brown liquid.[4] The tert-butyl ester group provides steric hindrance, which can influence the compound's reactivity and stability, while the secondary amine in the pyrrolidine ring offers a key site for further functionalization.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 754177-25-8 | [4] |

| Molecular Formula | C₁₀H₁₉NO₂ | [4] |

| Molecular Weight | 185.27 g/mol | [4] |

| Physical Form | Yellow to brown liquid | [4] |

| Purity | ≥ 95% | [4] |

| IUPAC Name | tert-butyl 2-(pyrrolidin-2-yl)acetate | [5] |

| Storage Temperature | 0-8 °C | [4] |

| Boiling Point | Data not available; estimated to be high due to molecular weight. | |

| Density | Data not available. | |

| Solubility | Expected to be soluble in common organic solvents like DCM, THF, and alcohols. |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.4-3.6 (m, 1H, CH on C2), ~2.8-3.0 (m, 2H, CH₂ on C5), ~2.4-2.6 (m, 2H, CH₂ of acetate), ~1.5-2.0 (m, 4H, CH₂ on C3 and C4), 1.45 (s, 9H, C(CH₃)₃). The NH proton would appear as a broad singlet. |

| ¹³C NMR (CDCl₃) | δ (ppm): ~172-174 (C=O, ester), ~80-82 (quaternary C of tert-butyl), ~58-60 (C2 of pyrrolidine), ~46-48 (C5 of pyrrolidine), ~40-42 (CH₂ of acetate), ~30-32 (C3 of pyrrolidine), ~28 (C(CH₃)₃), ~25-27 (C4 of pyrrolidine). |

| IR Spectroscopy (film) | ν (cm⁻¹): ~3300-3400 (N-H stretch, secondary amine), ~2850-2980 (C-H stretch, aliphatic), ~1730 (C=O stretch, ester), ~1150 (C-O stretch, ester). |

| Mass Spectrometry (EI) | m/z (%): 185 [M]⁺ (low intensity), 170 [M-CH₃]⁺, 128 [M-C₄H₉O]⁺, 112 [M-COOC(CH₃)₃]⁺, 84 [M-CH₂COOC(CH₃)₃]⁺, 70 (pyrrolidine fragment), 57 [C(CH₃)₃]⁺ (base peak). The fragmentation is dominated by the loss of the stable tert-butyl cation.[6][7] |

Experimental Protocols

Generalized Synthesis Protocol

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the modification of a proline derivative. The following is a generalized protocol based on common organic synthesis techniques for related compounds.

Reaction: N-Boc-L-proline is esterified and then the Boc protecting group is removed.

-

Esterification of N-Boc-L-proline:

-

To a solution of N-Boc-L-proline (1 equivalent) in dichloromethane (DCM) at 0 °C, add tert-butyl alcohol (1.5 equivalents), dicyclohexylcarbodiimide (DCC, 1.1 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-pyrrolidin-2-YL-acetic acid tert-butyl ester.

-

-

Deprotection of the N-Boc group:

-

Dissolve the crude product from the previous step in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

-

Purification:

-

The final product, this compound, is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by vacuum distillation.

-

Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is used to determine the purity of the compound and confirm its molecular weight.

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer to identify the characteristic functional groups.

Applications in Research and Drug Development

The pyrrolidine ring is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for selective binding to biological targets like enzymes and receptors.[2][3]

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the field of neuroscience.[1] The secondary amine provides a reactive handle for introducing various substituents, while the chiral center at the 2-position allows for the development of stereospecific drugs. This is crucial as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[2]

// Nodes Start [label="Pyrrolidin-2-YL-acetic\nacid tert-butyl ester\n(Building Block)", fillcolor="#F1F3F4", fontcolor="#202124"]; Synth [label="Multi-step Synthesis\n(Functionalization of NH group)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Library [label="Library of Novel\nPyrrolidine Derivatives", fillcolor="#FBBC05", fontcolor="#202124"]; Screening [label="High-Throughput Screening\n(Biological Assays)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hit [label="Hit Compound\nIdentification", fillcolor="#F1F3F4", fontcolor="#202124"]; LeadOpt [label="Lead Optimization\n(SAR Studies)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Candidate [label="Preclinical Drug\nCandidate", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Synth [label="Starting Material"]; Synth -> Library [label="Generates"]; Library -> Screening [label="Tested in"]; Screening -> Hit [label="Identifies"]; Hit -> LeadOpt [label="Leads to"]; LeadOpt -> Candidate [label="Results in"]; } .dot Caption: Workflow illustrating the use of the title compound as a versatile building block in drug discovery.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling substituted pyrrolidines and tert-butyl esters should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8 °C.[4] Keep away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly in the realm of pharmaceutical research. Its unique structural features provide a robust scaffold for the development of novel therapeutics, especially those targeting the central nervous system. This guide has summarized its core chemical properties, provided generalized experimental protocols, and highlighted its significance in the drug discovery pipeline, offering a foundational resource for researchers in the field.

References

- 1. jptcp.com [jptcp.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 754177-25-8 [amp.chemicalbook.com]

- 6. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic Acid: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chiral building block, (R)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid, tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document delves into the compound's structure, physicochemical properties, a detailed plausible synthesis protocol, and its applications as a valuable intermediate in the creation of complex pharmaceutical agents.

Core Compound Structure and Properties

(R)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid, a derivative of the amino acid D-proline, is distinguished by a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and an acetic acid moiety at the 2-position. The '(R)' designation signifies the stereochemistry at the second carbon of the pyrrolidine ring. This specific three-dimensional arrangement is crucial for its utility in asymmetric synthesis, where precise control of chirality is paramount for biological activity.

The Boc group serves as a vital protecting group in organic synthesis, particularly in peptide synthesis. It prevents the secondary amine from engaging in unwanted side reactions while allowing for chemical modifications at the carboxylic acid functional group. This protecting group is stable under a range of conditions but can be readily removed under acidic conditions, a key feature for multi-step synthetic routes.[1]

Table 1: Physicochemical Properties of (R)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid

| Property | Value | Source |

| Molecular Formula | C11H19NO4 | [2] |

| Molecular Weight | 229.27 g/mol | [2] |

| CAS Number | 101555-60-6 | [3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Storage Conditions | 2-8°C | [2] |

| SMILES Code | O=C(O)C[C@H]1N(C(OC(C)C)C)=O)CCC1 | [2] |

Synthesis of (R)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic Acid

Experimental Protocol

Step 1: Diastereoselective Alkylation of N-Boc-D-proline methyl ester

This step involves the formation of an enolate from N-Boc-D-proline methyl ester and its subsequent reaction with an acetate electrophile, such as tert-butyl bromoacetate. The stereochemical outcome of this alkylation is crucial for obtaining the desired (R)-configuration.

-

Materials and Reagents:

-

N-Boc-D-proline methyl ester

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

tert-Butyl bromoacetate

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve N-Boc-D-proline methyl ester in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) (approximately 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

-

In a separate flask, dissolve tert-butyl bromoacetate (approximately 1.2 equivalents) in anhydrous THF.

-

Add the tert-butyl bromoacetate solution dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired diester product.

-

Step 2: Hydrolysis of the tert-Butyl Ester

The final step is the selective cleavage of the tert-butyl ester to yield the carboxylic acid without removing the N-Boc protecting group.

-

Materials and Reagents:

-

The diester product from Step 1

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Procedure:

-

Dissolve the purified diester from Step 1 in dichloromethane.

-

Add trifluoroacetic acid (TFA) dropwise to the solution at room temperature. The amount of TFA should be carefully controlled to selectively cleave the tert-butyl ester.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the final product, (R)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid. Further purification by crystallization or chromatography may be necessary.

-

Applications in Drug Discovery and Development

Pyrrolidine-containing compounds are prevalent in a vast number of biologically active natural products and synthetic drugs.[5][6] The rigid, five-membered ring of the pyrrolidine scaffold introduces conformational constraints that can be advantageous in designing molecules that fit precisely into the binding sites of biological targets like enzymes and receptors.

(R)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid serves as a valuable chiral building block for the synthesis of more complex molecules. Its bifunctional nature, with both a protected amine and a carboxylic acid, allows for its incorporation into peptide chains or its use as a scaffold for further chemical modifications. The defined stereochemistry at the 2-position is critical for ensuring the enantiomeric purity of the final drug substance, which is often a strict requirement for therapeutic efficacy and safety.

The pyrrolidine motif is a key component in a wide range of pharmaceuticals, including antiviral agents, antihypertensives, and central nervous system drugs.[7] The use of chiral pyrrolidine derivatives like the title compound allows medicinal chemists to explore chemical space with a high degree of three-dimensional complexity, which is often associated with improved pharmacological properties.

Visualizing the Synthetic and Conceptual Frameworks

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Caption: Synthetic workflow for the target molecule.

Caption: Role of chiral pyrrolidines in drug discovery.

References

- 1. scilit.com [scilit.com]

- 2. (R)-2-(1-(tert-Butoxycarbonyl)pyrrolidine-2-yl)acetic acid-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 3. 101555-60-6|(R)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 4. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: tert-Butyl 2-(pyrrolidin-2-yl)acetate (CAS: 754177-25-8)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

tert-Butyl 2-(pyrrolidin-2-yl)acetate , with the CAS number 754177-25-8 , is a heterocyclic organic compound featuring a pyrrolidine ring substituted at the 2-position with a tert-butyl acetate group. This molecule serves as a versatile building block in medicinal chemistry and drug discovery, primarily utilized as an intermediate in the synthesis of more complex bioactive molecules.[1] Its structural features, including a secondary amine and a protected carboxylic acid, make it a valuable scaffold for creating diverse chemical libraries.

Physicochemical Properties

A summary of the available quantitative data for tert-butyl 2-(pyrrolidin-2-yl)acetate is presented in the table below. It is important to note that detailed, publicly available spectral and analytical data such as NMR, IR, and mass spectrometry are limited. The data presented here is aggregated from chemical supplier specifications.

| Property | Value | Source |

| CAS Number | 754177-25-8 | [1] |

| Molecular Formula | C₁₀H₁₉NO₂ | [1] |

| Molecular Weight | 185.27 g/mol | [1] |

| Appearance | Yellow to brown liquid | [1] |

| Purity | ≥95% to >98% (Varies by supplier) | [1][2] |

| Storage Conditions | 0-8 °C | [1] |

Applications in Research and Drug Development

The primary application of tert-butyl 2-(pyrrolidin-2-yl)acetate lies in its role as a key intermediate in the synthesis of pharmaceutical compounds. The pyrrolidine motif is a common feature in many FDA-approved drugs and biologically active molecules.[3][4]

Key Application Areas:

-

Neurological Disorders: This compound is frequently cited as a building block for drugs targeting the central nervous system (CNS).[1] The pyrrolidine structure is a privileged scaffold in CNS drug discovery due to its ability to impart favorable pharmacokinetic properties.

-

General Organic Synthesis: The secondary amine of the pyrrolidine ring can be readily functionalized through various reactions such as acylation, alkylation, and arylation. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal the free acid for further modification, such as amide bond formation.

A general workflow for the utilization of tert-butyl 2-(pyrrolidin-2-yl)acetate in a drug discovery context is outlined below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tert-Butyl 2-(pyrrolidin-2-yl)acetate - 楚肽生物科技 [apeptides.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Pyrrolidin-2-yl-acetic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidin-2-yl-acetic acid tert-butyl ester, also known as tert-butyl 2-(pyrrolidin-2-yl)acetate, is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and bioactive molecules. Its structural features, comprising a pyrrolidine ring and a tert-butyl ester group, make it an ideal intermediate for modifications to enhance biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and analysis, and its role in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 185.27 g/mol |

| Molecular Formula | C₁₀H₁₉NO₂ |

| CAS Number | 754177-25-8 |

| Appearance | Colorless to yellow or brown liquid |

| Purity | ≥ 95% |

| Storage Temperature | 2-8°C |

| IUPAC Name | tert-butyl 2-(pyrrolidin-2-yl)acetate |

| InChI Key | ATXGOHFUKJHAJB-UHFFFAOYSA-N |

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the N-protection of pyrrolidine, followed by alkylation and subsequent deprotection. A representative protocol is outlined below.

Step 1: N-Boc Protection of Pyrrolidine

-

To a solution of pyrrolidine (1.0 eq) in dichloromethane (DCM) at 0°C, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl pyrrolidine-1-carboxylate.

Step 2: Alkylation with tert-Butyl Bromoacetate

-

Dissolve tert-butyl pyrrolidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C under an inert atmosphere (e.g., nitrogen or argon).

-

Add a strong base, such as lithium diisopropylamide (LDA) (1.2 eq), dropwise, maintaining the temperature below -70°C.

-

Stir the mixture at -78°C for 1 hour.

-

Add tert-butyl bromoacetate (1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: N-Boc Deprotection

-

Dissolve the purified N-Boc protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA v/v).

-

Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Analytical Methods

The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 80°C, ramp to 280°C.

-

MS Detector: Electron Ionization (EI) at 70 eV.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its pyrrolidine moiety is a common scaffold in drugs for neurological disorders. The tert-butyl ester group can serve as a protecting group for the carboxylic acid functionality, which can be deprotected in later synthetic steps to be coupled with other molecules or to be the active acidic part of the final drug.

Workflow and Logical Relationships

The following diagram illustrates the synthesis and application workflow of this compound.

Caption: Synthesis and Application Workflow.

This guide serves as a foundational resource for researchers and professionals engaged in the synthesis and application of this compound. The provided protocols and data are intended to facilitate further research and development in the pharmaceutical and chemical sciences.

Spectroscopic and Synthetic Profile of Pyrrolidin-2-yl-acetic acid tert-butyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for Pyrrolidin-2-yl-acetic acid tert-butyl ester (tert-butyl 2-(pyrrolidin-2-yl)acetate). This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its pyrrolidine scaffold, a common motif in many biologically active compounds. This document presents expected spectroscopic data based on analysis of closely related structures and a detailed experimental workflow for its preparation.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | m | 1H | H-2 (pyrrolidine) |

| ~2.9 - 3.1 | m | 2H | H-5 (pyrrolidine) |

| ~2.4 - 2.6 | m | 2H | -CH₂-COO- |

| ~1.8 - 2.0 | m | 2H | H-3 (pyrrolidine) |

| ~1.5 - 1.7 | m | 2H | H-4 (pyrrolidine) |

| 1.47 | s | 9H | -C(CH₃)₃ |

| (variable) | br s | 1H | N-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (ester) |

| ~81 | -C(CH₃)₃ |

| ~58 | C-2 (pyrrolidine) |

| ~46 | C-5 (pyrrolidine) |

| ~40 | -CH₂-COO- |

| ~30 | C-3 (pyrrolidine) |

| ~28 | -C(CH₃)₃ |

| ~25 | C-4 (pyrrolidine) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H Stretch |

| 2970-2860 | Strong | C-H Stretch (aliphatic) |

| ~1730 | Strong | C=O Stretch (ester) |

| ~1150 | Strong | C-O Stretch (ester) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 186.14 | [M+H]⁺ |

| 129.08 | [M - C₄H₉O]⁺ |

| 70.06 | [Pyrrolidinyl-methylene]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from readily available Boc-L-proline. The following protocol details a reliable method for its preparation.

Synthesis of tert-butyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetate

This procedure outlines the synthesis of the N-Boc protected precursor, from which the target compound can be obtained by deprotection.

-

Materials:

-

N-Boc-L-proline

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

tert-Butyl acetate

-

Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

Acid Chloride Formation: To a solution of N-Boc-L-proline (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, a catalytic amount of DMF is added, followed by the dropwise addition of oxalyl chloride (1.2 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude N-Boc-L-prolyl chloride.

-

Enolate Formation: In a separate flask, a solution of tert-butyl acetate (1.5 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of LDA (1.6 eq) in THF is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to generate the lithium enolate.

-

Coupling Reaction: The crude N-Boc-L-prolyl chloride, dissolved in anhydrous THF, is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetate.

-

Deprotection to Yield this compound

-

Materials:

-

tert-Butyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

The N-Boc protected ester (1.0 eq) is dissolved in DCM.

-

Trifluoroacetic acid (5.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

The reaction mixture is carefully concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the target compound, this compound.

-

Visualizations

The following diagrams illustrate the key chemical transformation and a logical workflow for the synthesis and characterization of the target compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-butyl 2-(pyrrolidin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 2-(pyrrolidin-2-yl)acetate. Due to the absence of a publicly available, fully characterized ¹H NMR spectrum for this specific compound in surveyed scientific literature and databases, this guide is based on established principles of NMR spectroscopy and data from analogous chemical structures. It offers a comprehensive overview of the predicted chemical shifts, multiplicities, and coupling constants. Furthermore, this document outlines a standard experimental protocol for the acquisition of such a spectrum and includes a conceptual workflow for its analysis. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are working with or synthesizing this molecule.

Introduction

Tert-butyl 2-(pyrrolidin-2-yl)acetate is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure combines a pyrrolidine ring, a common motif in many biologically active molecules, with a tert-butyl ester protecting group. The pyrrolidine moiety is a key feature in a variety of drugs, contributing to their pharmacological activity and pharmacokinetic properties. Accurate structural elucidation and purity assessment are critical in the synthesis and application of such compounds, with ¹H NMR spectroscopy being the primary analytical tool for this purpose. This guide provides an in-depth theoretical analysis of the ¹H NMR spectrum of tert-butyl 2-(pyrrolidin-2-yl)acetate to aid researchers in its identification and characterization.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum of tert-butyl 2-(pyrrolidin-2-yl)acetate can be predicted by analyzing its molecular structure and considering the electronic environments of each proton. The structure and proton labeling are shown in Figure 1.

Figure 1. Structure of tert-butyl 2-(pyrrolidin-2-yl)acetate with proton labeling.

A summary of the predicted ¹H NMR data is presented in Table 1. These predictions are based on typical chemical shift values for similar functional groups and spin-spin coupling patterns observed in pyrrolidine derivatives and acetate esters.

Table 1. Predicted ¹H NMR Spectral Data for tert-butyl 2-(pyrrolidin-2-yl)acetate.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (9H) | 1.4 - 1.5 | Singlet (s) | N/A | 9H |

| H-b (2H) | 2.4 - 2.6 | Doublet of doublets (dd) | ~15, ~8 | 2H |

| H-c (1H) | 3.5 - 3.7 | Multiplet (m) | - | 1H |

| H-d (2H) | 1.6 - 1.9 | Multiplet (m) | - | 2H |

| H-e (2H) | 1.9 - 2.2 | Multiplet (m) | - | 2H |

| H-f (2H) | 2.9 - 3.1 | Multiplet (m) | - | 2H |

| NH (1H) | 1.5 - 2.5 (broad) | Singlet (s, broad) | N/A | 1H |

Spectral Interpretation:

-

tert-Butyl Group (H-a): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 1.4-1.5 ppm. This is due to the absence of adjacent protons for coupling.

-

Methylene Protons adjacent to the Ester (H-b): These two protons are diastereotopic due to the adjacent chiral center (C2 of the pyrrolidine ring). They are expected to resonate as a doublet of doublets and will be coupled to the proton at the chiral center (H-c).

-

Methine Proton at the Chiral Center (H-c): This proton is coupled to the adjacent methylene protons of the acetate side chain (H-b) and the methylene protons within the pyrrolidine ring (H-d). This will likely result in a complex multiplet.

-

Pyrrolidine Ring Protons (H-d, H-e, H-f): The protons on the pyrrolidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. They are expected to appear as overlapping multiplets in the region of approximately 1.6 to 3.1 ppm.

-

Amine Proton (NH): The proton on the nitrogen atom of the pyrrolidine ring will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a general protocol for acquiring the ¹H NMR spectrum of tert-butyl 2-(pyrrolidin-2-yl)acetate.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of the purified tert-butyl 2-(pyrrolidin-2-yl)acetate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or deuterium oxide (D₂O)) in a clean, dry NMR tube. The choice of solvent may influence the chemical shifts, particularly for the NH proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

3.2. NMR Spectrometer Parameters

A standard 400 MHz or 500 MHz NMR spectrometer is suitable for obtaining a well-resolved spectrum. Typical acquisition parameters are as follows:

| Parameter | Recommended Value |

| Spectrometer Frequency | 400 or 500 MHz |

| Pulse Sequence | Standard single-pulse (zg) |

| Spectral Width | 12-16 ppm |

| Acquisition Time | 2-4 seconds |

| Relaxation Delay | 1-5 seconds |

| Number of Scans | 16-64 (depending on sample concentration) |

| Temperature | 298 K (25 °C) |

Workflow for ¹H NMR Data Analysis

The process of analyzing the ¹H NMR spectrum of tert-butyl 2-(pyrrolidin-2-yl)acetate can be visualized as a logical workflow. This workflow ensures a systematic and thorough interpretation of the spectral data to confirm the molecular structure.

Figure 2. Workflow for the analysis of the ¹H NMR spectrum.

Conclusion

Mass spectrometry analysis of Pyrrolidin-2-YL-acetic acid tert-butyl ester

An In-depth Technical Guide to the Mass Spectrometry Analysis of Pyrrolidin-2-yl-acetic acid tert-butyl ester

This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound, a versatile building block in the synthesis of various pharmaceutical compounds.[1] This document outlines a theoretical framework for its fragmentation pattern, detailed experimental protocols for its quantification, and expected analytical data.

Molecular Structure and Properties

This compound (C₁₀H₁₉NO₂) is a derivative of proline with a molecular weight of 185.27 g/mol .[1] Its structure, featuring a pyrrolidine ring, a tert-butyl ester group, and a secondary amine, dictates its behavior in mass spectrometry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 185.27 | --INVALID-LINK-- |

| CAS Number | 754177-25-8 | --INVALID-LINK-- |

| Appearance | Yellow to brown liquid | --INVALID-LINK-- |

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) is expected to be influenced by its distinct functional groups. The tert-butyl group is prone to facile cleavage, and the pyrrolidine ring can undergo characteristic ring-opening fragmentation.

The primary fragmentation pathways for amines often involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[2] For esters, a common fragmentation is the loss of the alkoxy group.[2]

Table 2: Predicted Mass-to-Charge Ratios (m/z) of Major Ions

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 186.14 | Protonated molecular ion |

| [M-C₄H₈]⁺ | 130.08 | Loss of isobutylene from the tert-butyl group |

| [C₄H₈N]⁺ | 70.07 | Fragmentation of the pyrrolidine ring |

| [C₆H₁₀O₂]⁺ | 114.07 | Fragment containing the ester group |

Below is a diagram illustrating the predicted fragmentation pathway.

References

In-Depth Technical Guide to the Solubility Profile of Pyrrolidin-2-YL-acetic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of Pyrrolidin-2-YL-acetic acid tert-butyl ester (also known as tert-butyl 2-(pyrrolidin-2-yl)acetate). Due to the limited availability of specific quantitative solubility data in public literature, this guide summarizes the predicted qualitative solubility based on the properties of its structural components and provides established experimental protocols for determining the solubility of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 754177-25-8 | [1] |

| Molecular Formula | C10H19NO2 | [1] |

| Molecular Weight | 185.26 g/mol | [1] |

| Appearance | Colorless Liquid | |

| Boiling Point | 238.1±13.0 °C (Predicted) | [1] |

| Density | 0.965±0.06 g/cm3 (Predicted) | [1] |

| pKa | 10.00±0.10 (Predicted) | [1] |

Qualitative Solubility Profile

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Aqueous | Water | Sparingly Soluble to Soluble | The polar pyrrolidine ring is expected to be miscible with water, but the non-polar tert-butyl group may limit overall solubility.[2] |

| Alcohols | Methanol, Ethanol | Soluble | The compound is expected to be soluble in alcohols due to the polarity of the pyrrolidine ring and the hydroxyl group of the solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | The overall non-polar character contributed by the tert-butyl group suggests good solubility in these solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The compound is likely soluble in ethers, which are common solvents for organic molecules of this type. |

| Hydrocarbons | Hexane, Toluene | Sparingly Soluble to Insoluble | The polarity of the pyrrolidine ring may limit solubility in highly non-polar solvents like hexane. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents are capable of dissolving a wide range of organic compounds. |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

1. Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, dichloromethane)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

2. Procedure:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound in the diluted sample using a validated HPLC or GC method with a calibration curve.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

Experimental Workflow

Caption: Shake-flask solubility determination workflow.

This guide serves as a foundational resource for understanding and determining the solubility of this compound. For precise quantitative data, experimental determination using the outlined protocol is recommended.

References

Navigating the Stability Landscape of tert-butyl 2-(pyrrolidin-2-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, a thorough understanding of the stability and optimal storage conditions of chemical intermediates is paramount to ensuring the integrity, purity, and ultimate success of a drug discovery program. This technical guide provides an in-depth overview of the stability and recommended storage conditions for tert-butyl 2-(pyrrolidin-2-yl)acetate, a key building block in the synthesis of various bioactive molecules. While specific public data on the stability of this compound is limited, this document synthesizes information from analogous structures and established principles of organic chemistry to provide a comprehensive framework for its handling and storage.

Recommended Storage and Handling

Proper storage is critical to maintain the quality of tert-butyl 2-(pyrrolidin-2-yl)acetate. The compound is typically supplied as a yellow to brown liquid and is considered to have a favorable stability profile under standard laboratory conditions.[1] To minimize degradation, the following conditions are recommended.

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-8 °C[1] | Refrigeration minimizes the rate of potential degradation reactions. For long-term storage, consider temperatures as low as -20°C, particularly when in solution, to further preserve stability.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon) | Minimizes the risk of oxidative degradation. |

| Container | Tightly sealed, opaque container | Prevents exposure to moisture and light, which can promote hydrolysis and photodegradation, respectively. |

| Handling | Use in a well-ventilated area.[3][4] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][5] | Protects the compound from environmental contaminants and ensures the safety of laboratory personnel. |

Potential Degradation Pathways

The chemical structure of tert-butyl 2-(pyrrolidin-2-yl)acetate, featuring a tert-butyl ester and a secondary amine within a pyrrolidine ring, suggests several potential degradation pathways under stress conditions. Understanding these pathways is crucial for developing robust analytical methods and stable formulations. The primary expected degradation routes are hydrolysis and oxidation.

| Degradation Pathway | Description | Potential Degradation Products |

| Acid-Catalyzed Hydrolysis | The tert-butyl ester is susceptible to cleavage under acidic conditions, yielding the corresponding carboxylic acid and tert-butanol. The pyrrolidine ring may also be affected under strong acidic conditions. | 2-(pyrrolidin-2-yl)acetic acid, tert-butanol |

| Base-Catalyzed Hydrolysis | Under basic conditions, the ester can be saponified to the carboxylate salt. | Salt of 2-(pyrrolidin-2-yl)acetic acid, tert-butanol |

| Oxidation | The secondary amine of the pyrrolidine ring and the adjacent carbon atoms are susceptible to oxidation, which can lead to the formation of N-oxides, imines, or ring-opened products. | N-oxide of tert-butyl 2-(pyrrolidin-2-yl)acetate, various oxidation and ring-opened products |

| Photodegradation | Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, although specific pathways for this compound are not well-documented. | A mixture of various degradation products. |

| Thermal Degradation | At elevated temperatures, the molecule may undergo decomposition, though it is expected to be relatively stable at recommended storage temperatures. | Various decomposition products. |

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods. The following are generalized protocols for assessing the stability of tert-butyl 2-(pyrrolidin-2-yl)acetate.

General Sample Preparation

Prepare a stock solution of tert-butyl 2-(pyrrolidin-2-yl)acetate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. This stock solution will be used for the subsequent stress studies.

Hydrolytic Stability

-

Acidic Conditions:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.

-

Dilute to a final concentration suitable for analysis.

-

-

Basic Conditions:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N HCl.

-

Dilute to a final concentration suitable for analysis.

-

-

Neutral Conditions:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Incubate the solution at 60°C for 24 hours.

-

Cool the solution to room temperature and dilute to a final concentration suitable for analysis.

-

Oxidative Stability

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Quench the reaction if necessary (e.g., with a dilute solution of sodium bisulfite).

-

Dilute to a final concentration suitable for analysis.

Thermal Stability

-

Solid State:

-

Place a known amount of the solid compound in a controlled temperature oven at 70°C for 48 hours.

-

After the specified time, remove the sample, allow it to cool, and prepare a solution of known concentration for analysis.

-

-

Solution State:

-

Incubate a sealed vial of the stock solution at 70°C for 48 hours.

-

Cool the solution to room temperature and dilute to a final concentration suitable for analysis.

-

Photostability

-

Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

After exposure, analyze both the exposed and control samples.

Analytical Method

A stability-indicating HPLC method is recommended for the analysis of the stressed samples.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm) and/or mass spectrometry (MS) for identification of degradation products.

-

Column Temperature: 30°C.

Visualizing Stability and Workflow

To better illustrate the factors influencing the stability of tert-butyl 2-(pyrrolidin-2-yl)acetate and the general workflow for its assessment, the following diagrams are provided.

Caption: Factors influencing the stability of tert-butyl 2-(pyrrolidin-2-yl)acetate.

Caption: General workflow for a forced degradation study.

Conclusion

While specific, quantitative stability data for tert-butyl 2-(pyrrolidin-2-yl)acetate is not extensively published, a comprehensive understanding of its potential degradation pathways can be extrapolated from its chemical structure and the behavior of similar compounds. By adhering to the recommended storage conditions and employing systematic forced degradation studies, researchers and drug development professionals can ensure the quality and integrity of this valuable synthetic intermediate, thereby supporting the advancement of their research and development endeavors. The provided protocols and diagrams serve as a foundational guide for establishing robust handling and stability assessment procedures.

References

Pyrrolidin-2-YL-acetic acid tert-butyl ester: A Technical Guide to Safe Handling and Storage for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidin-2-YL-acetic acid tert-butyl ester, also known as tert-butyl 2-(pyrrolidin-2-yl)acetate, is a versatile intermediate compound utilized in the pharmaceutical and chemical research sectors. Its structural features make it a valuable building block in the synthesis of novel therapeutic agents and other complex organic molecules. This guide provides a comprehensive overview of the safety and handling protocols for this compound (CAS 754177-25-8), compiled to ensure the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Hazard Statement | Signal Word |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |

| Skin irritation (Category 2) | H315: Causes skin irritation | Warning |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |

Hazard Pictogram:

GHS07: Exclamation Mark

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 754177-25-8 |

| Molecular Formula | C₁₀H₁₉NO₂ |

| Molecular Weight | 185.26 g/mol |

| Appearance | Yellow to brown liquid |

| Boiling Point | 238.1 ± 13.0 °C (Predicted) |

| Density | 0.965 ± 0.06 g/cm³ (Predicted) |

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following diagram outlines the recommended PPE.

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing vapors or mist.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is between 0-8 °C.

-

Protect from light.

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

First Aid Measures

The following table details the first aid measures to be taken in case of exposure.

| Exposure Route | First Aid Measures |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Inhalation | Move person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

Accidental Release Measures

The workflow for responding to a spill is illustrated in the following diagram.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to enter drains or waterways.

Disclaimer: This document is intended as a guide for trained professionals and is based on the limited safety information available. A comprehensive Safety Data Sheet (SDS) for this specific compound should be consulted when available. All laboratory personnel should be trained in the proper handling of hazardous chemicals.

The Evolution of a Catalyst: A Technical Guide to Proline and Its Derivatives in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has been revolutionized by the remarkable versatility of the simple amino acid, L-proline, and its subsequent generations of derivatives. This technical guide provides an in-depth exploration of the discovery, history, and application of these powerful catalytic tools, offering a comprehensive resource for researchers engaged in the synthesis of complex, stereochemically defined molecules. From the seminal early discoveries to the development of highly efficient modern catalysts, this document details the key milestones, presents comparative quantitative data, and provides explicit experimental protocols for foundational reactions.

A Historical Perspective: From a Serendipitous Discovery to a Pillar of Catalysis

The story of proline in synthesis begins not with a flash of insight, but with quiet, industrial research in the 1970s. The first significant application of proline as a stereoselective catalyst was in the intramolecular aldol cyclization to form the Wieland-Miescher and Hajos-Parrish ketones, crucial intermediates in steroid synthesis.[1][2] These early examples, while groundbreaking, remained largely specialized until the turn of the 21st century.

The renaissance of proline catalysis was ignited in 2000 with the independent and nearly simultaneous reports from the laboratories of Benjamin List and Carlos F. Barbas III.[3][4] Their work demonstrated the power of proline to catalyze intermolecular asymmetric aldol reactions, opening the door to a new era of organocatalysis.[3][4] This pivotal moment established proline as a "minimal enzyme," capable of mimicking the enamine-based catalysis of natural aldolase enzymes.[5]

The initial success of proline spurred the development of a vast array of derivatives designed to overcome its limitations, such as modest solubility in common organic solvents and the need for relatively high catalyst loadings.[6] These derivatives, including sulfonamides, tetrazoles, and prolinamides, have demonstrated enhanced reactivity, stereoselectivity, and broader substrate scope, pushing the boundaries of what is achievable with small molecule catalysts.[6][7][8]

Core Catalytic Principles: Enamine and Iminium Ion Intermediates

The catalytic prowess of proline and its derivatives stems from their ability to form two key reactive intermediates: enamines and iminium ions.[5][9] This dual reactivity allows for the activation of both nucleophiles and electrophiles, making them suitable for a wide range of transformations.

In the enamine catalytic cycle , the secondary amine of the proline catalyst condenses with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then undergoes a stereoselective addition to an electrophile, followed by hydrolysis to regenerate the catalyst and furnish the chiral product.[3]

Conversely, the iminium catalytic cycle involves the reaction of proline with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the enone, facilitating a stereoselective conjugate addition of a nucleophile. Subsequent hydrolysis releases the product and the catalyst.

dot

Caption: Dual catalytic modes of proline derivatives.

Data Presentation: A Quantitative Comparison of Catalytic Performance

The following tables summarize the performance of L-proline and its derivatives in key asymmetric reactions, providing a clear comparison of their efficacy in terms of yield and enantioselectivity.

Asymmetric Aldol Reactions

| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |

| (S)-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | 76 | [10] |

| (S)-Proline | Isobutyraldehyde | Acetone | Acetone/CHCl₃ | 20 | 24 | 97 | 96 | [11] |

| (S)-Prolinamide | p-Nitrobenzaldehyde | Acetone | Neat | 20 | 48 | 66 | 93 | [8] |

| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | p-Nitrobenzaldehyde | Cyclohexanone | EtOH/H₂O | 10 | 0.5 | 95 | >99 | [12] |

Asymmetric Mannich Reactions

| Catalyst | Imine | Nucleophile | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr | ee (%) | Reference |

| (S)-Proline | N-Boc-phenylimine | Acetaldehyde | CH₃CN | 20 | 14 | 85 | >99:1 | 99 | [13][14] |

| (S)-Proline | N-PMP-imino ethyl glyoxylate | Acetone | DMSO | 35 | 2-20 | 50 | - | 94 | [15] |

| (S)-3-Methyl-β-proline | N-Boc-glyoxylate imine | Propanal | Toluene | 1.0 | 24 | 93 | 98:2 (anti/syn) | 97 |

Asymmetric Michael Additions

| Catalyst | Michael Acceptor | Michael Donor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |

| (S)-Proline | trans-β-Nitrostyrene | Cyclohexanone | DMSO | 15 | 24 | 95 | 20 | |

| (S)-Proline | trans-β-Nitrostyrene | Acetone | MeOH | 40 | 60 | 70 | 76 | [16] |

| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | trans-β-Nitrostyrene | Cyclohexanone | Toluene | 5 | 24 | 98 | 99 | [6] |

| Proline-derived sulfonamide | Nitromethane | Chalcone | Toluene | 10 | 48 | 95 | 97 | [17] |

Experimental Protocols: Key Methodologies

This section provides detailed experimental procedures for seminal proline-catalyzed reactions, offering a practical guide for laboratory implementation.

General Procedure for the Proline-Catalyzed Asymmetric Aldol Reaction of Acetone with an Aldehyde

To a stirred solution of the aldehyde (1.0 mmol) in the specified solvent (e.g., DMSO, 4 mL) is added acetone (10.0 mmol). (S)-Proline (0.2-0.3 mmol, 20-30 mol%) is then added to the mixture. The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired β-hydroxy ketone. The enantiomeric excess is determined by chiral HPLC analysis.[8][10][11]

General Procedure for the Proline-Catalyzed Asymmetric Mannich Reaction of Acetaldehyde with an N-Boc-Imine

A solution of the freshly prepared N-Boc-imine (0.5 mmol) is dissolved in acetonitrile (4 mL) and cooled to -10 °C. Freshly distilled acetaldehyde (5.3 mmol) is added. In a separate flask, a solution of (S)-proline (0.1 mmol, 20 mol%) in acetonitrile (4 mL) is cooled to 0 °C. The imine/acetaldehyde solution is then added to the proline solution via a cooled addition funnel. The reaction mixture is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the β-amino aldehyde, which is often crystalline and can be purified by recrystallization.[13][14]

General Procedure for the Proline-Catalyzed Asymmetric Michael Addition of a Ketone to a Nitroolefin

A suspension of (S)-proline (0.15 mmol, 15 mol%) and the nitroolefin (1.0 mmol) in DMSO (8 mL) and the ketone (10.0 mmol) is stirred at room temperature for 2-24 hours. Ethyl acetate (10 mL) and saturated aqueous NH₄Cl solution (10 mL) are added, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to afford the γ-nitro ketone.

Mandatory Visualizations: Catalytic Cycles and Derivative Evolution

The following diagrams, rendered in DOT language, illustrate key conceptual frameworks in proline catalysis.

dot

Caption: Mechanism of the proline-catalyzed aldol reaction.

dot

Caption: Development of proline derivatives from the parent amino acid.

Conclusion

From its humble beginnings in industrial steroid synthesis to its current status as a cornerstone of asymmetric organocatalysis, proline and its derivatives have undeniably transformed the landscape of modern organic chemistry. The ability of these small, chiral molecules to effect a wide range of complex transformations with high levels of stereocontrol continues to inspire the development of novel synthetic methodologies. This guide has provided a comprehensive overview of the historical context, mechanistic underpinnings, and practical applications of proline-based catalysts. As the demand for enantiomerically pure compounds in pharmaceuticals and materials science continues to grow, the legacy of proline and the ongoing innovation in its derivatives will undoubtedly play a crucial role in shaping the future of chemical synthesis.

References

- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]

- 7. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thieme-connect.com [thieme-connect.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. 20.210.105.67 [20.210.105.67]

- 14. Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. A monolithic 5-(pyrrolidin-2-yl)tetrazole flow microreactor for the asymmetric aldol reaction in water–ethanol solvent - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 17. studylib.net [studylib.net]

Methodological & Application

Synthesis of Pyrrolidin-2-yl-acetic acid tert-butyl ester from Proline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of pyrrolidin-2-yl-acetic acid tert-butyl ester, a valuable building block in pharmaceutical and chemical research, starting from the readily available amino acid, L-proline. The protocols detailed below are based on the Arndt-Eistert homologation, a reliable method for the one-carbon chain extension of carboxylic acids.

Introduction

Pyrrolidin-2-yl-acetic acid and its esters are key intermediates in the synthesis of a variety of bioactive molecules and pharmaceutical agents.[1] Their structural motif is found in compounds targeting neurological disorders and is utilized in biochemical research to understand small molecule-biological system interactions.[1] The tert-butyl ester, in particular, offers advantageous solubility and stability properties, making it a desirable synthetic intermediate.[1] The synthesis from L-proline ensures the introduction of a specific stereochemistry, which is often crucial for biological activity.

The synthetic route described herein involves a five-step sequence:

-

N-Protection of L-Proline: The amine group of L-proline is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

-

Activation of N-Boc-L-proline: The carboxylic acid of N-Boc-L-proline is activated, typically by conversion to a mixed anhydride, to facilitate reaction with a diazoalkane.

-

Formation of α-Diazoketone: The activated N-Boc-L-proline is reacted with diazomethane or a safer alternative to yield the corresponding α-diazoketone.

-

Wolff Rearrangement and Esterification: The α-diazoketone undergoes a silver (I) oxide-catalyzed Wolff rearrangement to form a ketene intermediate, which is subsequently trapped with tert-butanol to afford the desired tert-butyl ester.

-

N-Deprotection: The Boc protecting group is removed under mild acidic conditions to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key characterization data for the intermediates and the final product in the synthesis of this compound from L-proline.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Spectroscopic Data |

| N-Boc-L-proline | C₁₀H₁₇NO₄ | 215.25 | >95% | ¹H NMR consistent with published spectra. | |

| N-Boc-L-proline Mixed Anhydride | Intermediate | C₁₃H₂₁NO₅ | 271.31 | (Used in situ) | Not typically isolated. |

| (S)-1-(tert-Butoxycarbonyl)-2-(2-diazoacetyl)pyrrolidine | Intermediate | C₁₁H₁₇N₃O₃ | 239.27 | 85-95% | IR: ~2100 cm⁻¹ (diazo C=N=N stretch). |

| tert-Butyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetate |

| C₁₅H₂₇NO₄ | 285.38 | 60-70% (from diazoketone) | ¹H NMR and ¹³C NMR consistent with the protected structure. |

| This compound | C₁₀H₁₉NO₂ | 185.26 | >90% | ¹H NMR and ¹³C NMR consistent with the final product structure. Mass Spec (m/z): 186 [M+H]⁺. |

Experimental Protocols

Caution: Diazomethane is a toxic and explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield. Safer alternatives such as (trimethylsilyl)diazomethane are recommended where possible.

Step 1: Synthesis of N-Boc-L-proline

This procedure outlines the protection of the secondary amine of L-proline using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

L-proline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated citric acid aqueous solution

-

Saturated sodium chloride (brine) aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of L-proline (1.0 eq) in a mixture of dichloromethane and water, add triethylamine (1.1 eq).

-

Add di-tert-butyl dicarbonate (1.1 eq) to the solution and stir the mixture vigorously at room temperature for 2.5 hours. The reaction mixture will turn from a white cloudy liquid to a colorless solution.[2]

-

Separate the organic phase and wash it sequentially with a saturated aqueous solution of citric acid, saturated aqueous sodium chloride solution, and water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Upon cooling, the resulting colorless oil will solidify to a white solid. Wash the solid with a small amount of cold diethyl ether and dry to obtain N-Boc-L-proline. The typical yield is greater than 95%.

Step 2 & 3: Synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(2-diazoacetyl)pyrrolidine via Mixed Anhydride Method

This protocol describes the conversion of N-Boc-L-proline to its corresponding α-diazoketone.

Materials:

-

N-Boc-L-proline

-

Ethyl chloroformate

-

N-methylmorpholine (NMM) or Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

-

Diazomethane solution in diethyl ether

Procedure:

-

Dissolve N-Boc-L-proline (1.0 eq) in anhydrous THF and cool the solution to -15 °C in an ice-salt bath.

-

Add N-methylmorpholine (1.0 eq) and then slowly add ethyl chloroformate (1.0 eq).

-

Stir the reaction mixture at -15 °C for 30 minutes to form the mixed anhydride.

-

To this solution, add a pre-chilled solution of diazomethane in diethyl ether (2.0-3.0 eq) slowly.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench any excess diazomethane by the careful addition of a few drops of acetic acid.

-

Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the α-diazoketone as a yellow oil, which can be used in the next step without further purification. Expected yields are in the range of 85-95%.

Step 4: Wolff Rearrangement and Synthesis of tert-Butyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetate

This step involves the key Wolff rearrangement of the α-diazoketone to a ketene, which is then trapped by tert-butanol.

Materials:

-

(S)-1-(tert-Butoxycarbonyl)-2-(2-diazoacetyl)pyrrolidine

-

Anhydrous tert-butanol

-

Silver (I) oxide (Ag₂O)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Dissolve the crude α-diazoketone from the previous step in a mixture of anhydrous THF and anhydrous tert-butanol (in excess, can be used as a co-solvent).

-

To this solution, add freshly prepared silver (I) oxide (0.1-0.2 eq) portion-wise with stirring at room temperature. The addition is often accompanied by the evolution of nitrogen gas.[3]

-

Stir the reaction mixture at room temperature until the evolution of nitrogen ceases and the reaction is complete (monitor by TLC). This can take several hours.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvents.

-

Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetate. Typical yields for this step are 60-70%.

Step 5: N-Deprotection to Yield this compound

This final step removes the Boc protecting group under mild acidic conditions to avoid cleavage of the tert-butyl ester.

Materials:

-

tert-Butyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetate